2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide

Overview

Description

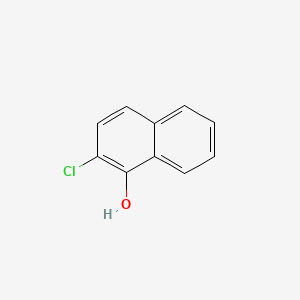

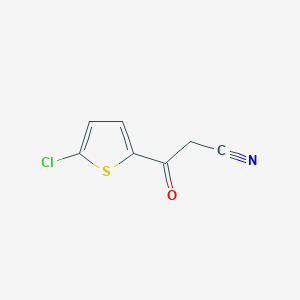

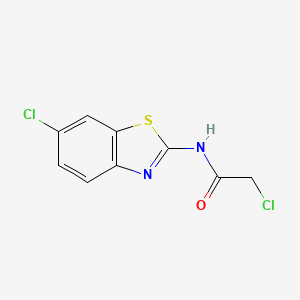

“2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the empirical formula C9H7ClN2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

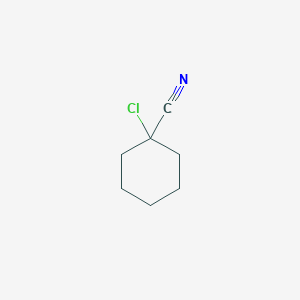

The molecular structure of “2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide” can be represented by the SMILES stringO=C(C)NC1=NC(C=C2)=C(C=C2Cl)S1 . Physical And Chemical Properties Analysis

“2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide” is a solid compound . Its molecular weight is 226.68 .Scientific Research Applications

Cytotoxicity and Anticancer Properties

- Researchers have explored the cytotoxic effects of this compound. In particular, a derivative with methyl and fluoro substitution demonstrated promising efficacy, with an average IC50 value of approximately 13 μM . Further studies are needed to understand its mechanism of action and potential as an anticancer agent.

Tyrosinase Inhibition

- The compound exhibits high tyrosinase inhibitory behavior . Tyrosinase is an enzyme involved in melanin production, and inhibitors can find applications in skin-related treatments, such as skin lightening and hyperpigmentation management.

Organic Synthesis and Medicinal Chemistry

- Researchers have synthesized acetamide-linked benzothiazole derivatives through various intermediates, including this compound . Its synthetic accessibility and structural versatility make it valuable for designing novel molecules in medicinal chemistry.

Safety and Hazards

The safety information for “2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide” includes hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

The compound 2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide, a benzothiazole derivative, has been found to exhibit significant anti-tubercular activity . The primary target of this compound is the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacteria, leading to its death . The exact molecular interactions between the compound and DprE1 are still under investigation.

Biochemical Pathways

The compound affects the biosynthesis of prostaglandins, which are derived from arachidonic acid . This biosynthesis is mediated through the cyclo-oxygenase (COX) pathway, specifically COX-2 . By inhibiting this pathway, the compound can exert anti-inflammatory effects .

Result of Action

The inhibition of DprE1 by the compound leads to the death of Mycobacterium tuberculosis, thereby exhibiting its anti-tubercular activity . Additionally, by inhibiting the COX-2 pathway, the compound can exert anti-inflammatory effects .

properties

IUPAC Name |

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2OS/c10-4-8(14)13-9-12-6-2-1-5(11)3-7(6)15-9/h1-3H,4H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVJLNSGXUWBNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354093 | |

| Record name | 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3268-75-5 | |

| Record name | 2-Chloro-N-(6-chloro-2-benzothiazolyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3268-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chlorophenyl)methyl]piperidin-4-one](/img/structure/B3024772.png)